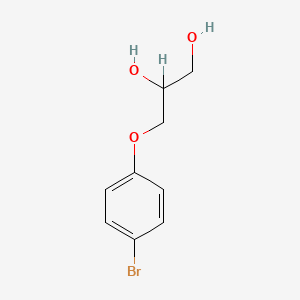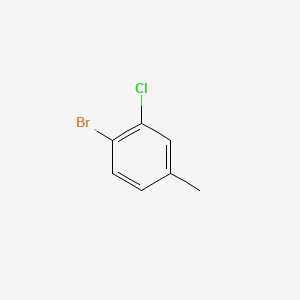
4-Bromo-3-chlorotoluene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated toluenes, such as 4-Bromo-3-chlorotoluene, typically involves halogenation reactions where direct bromination or chlorination of toluene derivatives is carried out under controlled conditions. For instance, the synthesis of related compounds like 4-Bromo-2-chlorotoluene has been achieved through a diazotization-Sandmeyer reaction, highlighting the versatility of halogenation techniques in aromatic chemistry (Xue Xu, 2006).
Molecular Structure Analysis
Vibrational spectroscopic methods, such as FT-IR and FT-Raman, are powerful tools for analyzing the molecular structure of halogenated aromatic compounds. Studies on similar molecules, like 2-bromo-4-chlorotoluene, have provided insights into the effects of bromine and chlorine substituents on the geometry of the benzene ring and its vibrational modes, emphasizing the importance of theoretical and experimental methods in understanding molecular structures (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Bromo-3-chlorotoluene has been a subject of interest in various chemical synthesis and reaction studies. One study focused on its synthesis from 4-bromo-2-nitrotoluene, involving a diazotization-Sandmeyer reaction, an important process in organic synthesis (Xue Xu, 2006). Another research investigated the reactions of OH and SO4- with halobenzenes and halotoluenes, including 4-Bromo-3-chlorotoluene, using pulse radiolysis technique, contributing to our understanding of reaction kinetics and mechanisms in complex chemical systems (G. Merga et al., 1994).
Spectroscopy and Molecular Structure Analysis
The molecular structure and vibrational properties of 4-Bromo-3-chlorotoluene have been examined using FT-IR and FT-Raman spectroscopy. These studies are crucial for understanding the electronic properties and structural dynamics of such molecules (C. Arunagiri et al., 2011).
Catalysis and Chemical Reactions
4-Bromo-3-chlorotoluene has been used in studies exploring catalytic processes. For instance, research on liquid-phase bromination of aromatics over zeolite H-beta catalysts has implications for industrial applications in organic synthesis (Avninder Singh et al., 1999). Additionally, its role in photocatalytic reactions and in reactions involving electron attachment provides insights into advanced chemical synthesis techniques (M. Mahmoodi-Darian et al., 2018).
Environmental and Biodegradation Studies
The compound has also been a focus in environmental studies, particularly in the context of biodegradation. For instance, a study on the biodegradation ability of Achromobacter sp. KW1 strain on isomers of chlorotoluene, including 4-chlorotoluene, provides valuable information on environmental remediation processes (A. Pacholak et al., 2017).
Safety And Hazards
4-Bromo-3-chlorotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place with the container kept tightly closed .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTULEXOSNNGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216468 | |
| Record name | 4-Bromo-3-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chlorotoluene | |
CAS RN |
6627-51-6 | |
| Record name | 4-Bromo-3-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6627-51-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-4-methyl-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



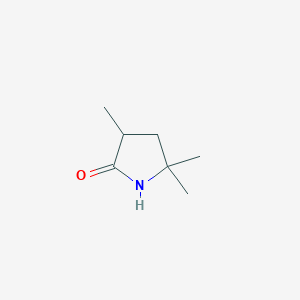
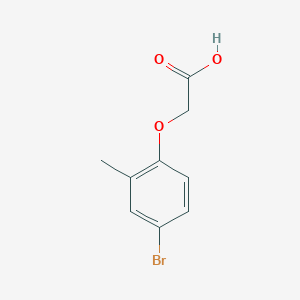
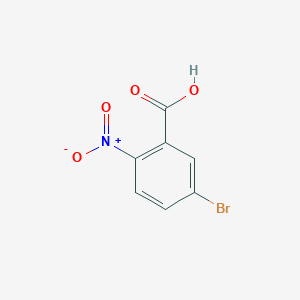
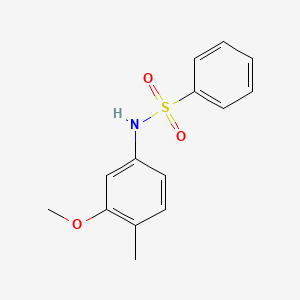
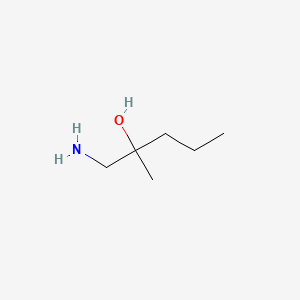
![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
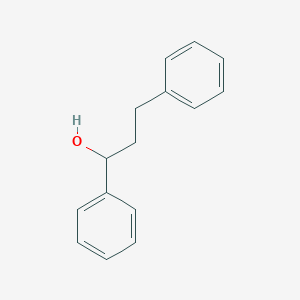
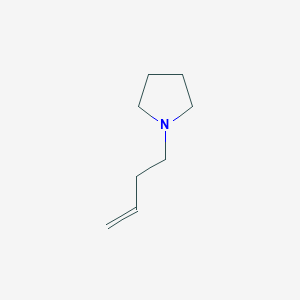
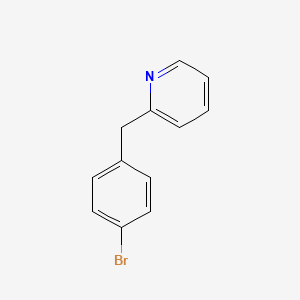
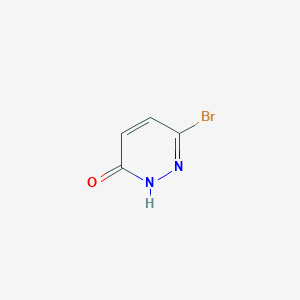
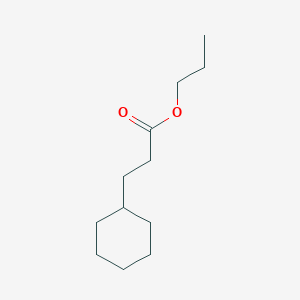
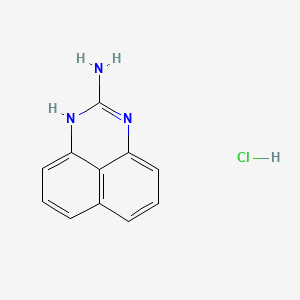
![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)
